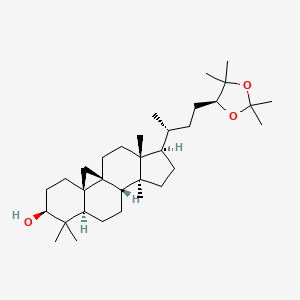

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Übersicht

Beschreibung

Synthesis Analysis

Cycloartane triterpenoids, including derivatives similar to "(24S)-Cycloartane-3,24,25-triol 24,25-acetonide," are typically isolated from plant sources. For instance, the resinous exudates of Commiphora opobalsamum have been found to contain cycloartane-type triterpenoids with varying functional groups and configurations, demonstrating the natural occurrence and diversity of these compounds (Shen et al., 2008).

Molecular Structure Analysis

The molecular structure of cycloartane triterpenoids is characterized by a cycloartane skeleton, which can undergo various modifications leading to a wide range of derivatives with different biological activities. For example, structural elucidation techniques such as mass spectrometry and multidimensional NMR spectroscopy are essential for determining the specific configurations and functional groups present in these compounds, as demonstrated in the study of cycloartane-type triterpenoids from Commiphora opobalsamum (Shen et al., 2008).

Wissenschaftliche Forschungsanwendungen

1. Anticancer Properties

- Cycloartane-3,24,25-triol has demonstrated promising anti-cancer activity, particularly against prostate cancer. It shows strong selectivity towards the MRCKα kinase, a potential target for controlling cancer cell growth. In vitro studies have revealed significant cytotoxicity against prostate cancer cell lines PC-3 and DU145 (Lowe et al., 2012).

- Another study highlighted Cycloartane-3,24,25-triol's potential as a cancer chemopreventive agent. It inhibits MRCKα kinase, which is known to contribute to tumor progression and metastasis (Lowe, Toyang, & Bryant, 2012).

2. Biotransformation and Chemical Properties

- Research on the biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides has provided insights into the chemical properties and potential applications of these compounds, including Cycloartane-3,24,25-triol (Akihisa et al., 2006).

3. Cytotoxic and Antiproliferative Effects

- Cycloartane triterpenoids have been evaluated for their cytotoxic effects on various cancer cell lines, offering potential applications in cancer treatment. This includes research on Cycloartane-3,24,25-triol and its effect on cell proliferation (Wang & Ma, 2009).

- A study on Cycloartane-3,24,25-triol showed inhibitory effects on skin tumor promotion in mouse models, suggesting potential chemopreventive applications (Kikuchi et al., 2007).

4. Structural and Spectroscopic Analysis

- Investigations into cycloartane-type triterpenoids and their structural elucidation provide a basis for understanding the chemical properties and potential therapeutic uses of compounds like Cycloartane-3,24,25-triol . Studies have utilized spectroscopic methods for structure determination (Hisham et al., 2001).

Eigenschaften

IUPAC Name |

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOVENLMJPWCSK-YKTJEFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126055 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide | |

CAS RN |

57576-31-5 | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57576-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

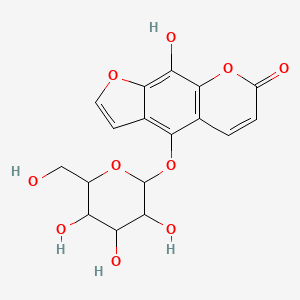

![(2,8,16-Trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B1150523.png)